molecular formula C15H20BN3O2 B1289528 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)pyridine CAS No. 864754-22-3

2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)pyridine

Cat. No. B1289528
CAS RN: 864754-22-3
M. Wt: 285.15 g/mol
InChI Key: MITHCPNYDGADHL-UHFFFAOYSA-N
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Description

The compound "2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)pyridine" is a molecule that features a pyridine and pyrazole ring system with a tetramethyl dioxaborolane substituent. This structure is indicative of a class of compounds that are often used in coordination chemistry and as intermediates in organic synthesis, particularly in Suzuki coupling reactions due to the presence of the boronate ester group .

Synthesis Analysis

The synthesis of related pyridine and pyrazole derivatives has been described in several studies. For instance, the synthesis of various 2,6-di(pyrazol-1-yl)pyridine derivatives with different tether groups has been reported, which involves the functionalization of the pyridine ring at the 4-position . Similarly, the synthesis of 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine through nucleophilic substitution and Suzuki reaction has been documented . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of compounds containing the tetramethyl dioxaborolane group has been studied using various spectroscopic techniques and X-ray crystallography. For example, the structure of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole was confirmed by FT-IR, NMR, MS spectroscopies, and X-ray diffraction . Density functional theory (DFT) calculations have also been used to predict the molecular structure and compare it with experimental data .

Chemical Reactions Analysis

The tetramethyl dioxaborolane group is known for its role in Suzuki coupling reactions, which are pivotal in forming carbon-carbon bonds. The reactivity of pyridin-2-ylboron derivatives has been studied, revealing differences in chemical reactivity and stability between regioisomers, which are attributed to the orientation of the dioxaborolane ring and the distribution of the HOMO and LUMO .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various techniques. For instance, the iron(II) complexes of 2,6-di(pyrazol-1-yl)pyridine derivatives exhibit thermal spin-crossover (SCO) properties, which are influenced by the functional groups attached to the pyridyl ring . The vibrational spectral studies of similar compounds provide insights into the characteristic absorption bands, which can be correlated with the molecular structure .

Scientific Research Applications

Synthesis and Characterization

2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)pyridine serves as a critical intermediate in the synthesis and characterization of complex organic compounds. Studies have focused on its synthesis, confirming structures via various spectroscopic methods including FT-IR, NMR, MS, and X-ray diffraction. The accuracy of these structures has been further validated through density functional theory (DFT) calculations, which are consistent with X-ray diffraction results (Liao et al., 2022).

Chemical Properties and Reactivity

Research has highlighted the molecular electrostatic potential and frontier molecular orbitals of compounds containing the this compound moiety. These studies provide insights into the physicochemical properties and reactivity, which are crucial for developing new materials and drugs. The compounds exhibit significant differences in chemical reactivity and stability, attributed to structural variations and orbital distributions, as demonstrated in comparisons with regioisomers (Sopková-de Oliveira Santos et al., 2003).

Application in Medicinally Important Compounds

The compound has been used in the optimized synthesis of medicinally important compounds, including 3-(hetero)aryl pyrazolo[1,5-a]pyridines, via Suzuki coupling. This method is applicable to both high throughput chemistry and large-scale synthesis, demonstrating the compound's value in pharmaceutical research (Bethel et al., 2012).

Luminescent Properties

Studies have also investigated the luminescent properties of fluorene copolymers bearing this compound as pendants. These copolymers show potential for applications in optoelectronic devices due to their significant absorption and emission characteristics. The photoluminescence spectra of these copolymers in solution and solid state highlight the dual emission from both the main chain and the attached moiety, pointing towards its utility in the development of advanced materials for electronics and photonics (Cheon et al., 2005).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, in a Suzuki-Miyaura cross-coupling reaction, the boronic ester would react with a halide under palladium catalysis to form a new carbon-carbon bond .

properties

IUPAC Name

2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BN3O2/c1-14(2)15(3,4)21-16(20-14)12-9-18-19(10-12)11-13-7-5-6-8-17-13/h5-10H,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITHCPNYDGADHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00592253
Record name 2-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

864754-22-3
Record name 2-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Pyridin-2-ylmethyl)-1H-pyrazole-4-boronic acid, pinacol ester
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Synthesis routes and methods

Procedure details

To a suspension of sodium hydride (0.096 ml, 5.15 mmol) in N,N-dimethylformamide (8.59 ml) was added 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (0.5 g, 2.58 mmol). After 0.5 hours, 2-chloromethylpyridine hydrochloride salt (0.423 g, 2.58 mmol), and tetrabutylammonium iodide (0.095 g, 0.258 mmol) were added as solution in N,N-dimethylformamide (2 mL). The reaction was cooled to room temperature and diluted with ethyl acetate (10 mL). Water (10 mL) was added, and the layers were separated. The aqueous layer was extracted with additional ethyl acetate (2×30 mL). The combined organics were washed with water, dried with anhydrous sodium sulfate, filtered and concentrated under reduced pressure to give the title compound, which was used without further purification. MS ESI(+) m/z 285.9 [M+H]+.
Quantity
0.096 mL
Type
reactant
Reaction Step One
Quantity
8.59 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
0.423 g
Type
reactant
Reaction Step Three
Quantity
0.095 g
Type
catalyst
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

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